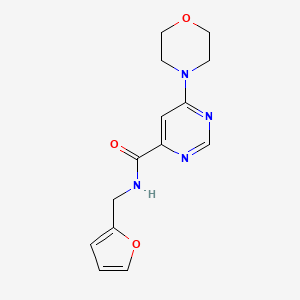

N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

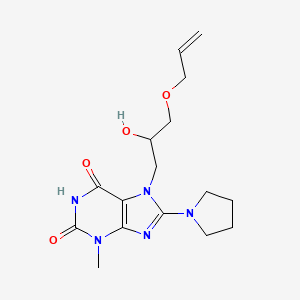

“N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The morpholine ring, which is a six-membered ring with one oxygen atom and one nitrogen atom, is also present .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of furfurylamine with other reagents . For example, N, N -bis (furan-2-ylmethyl)furan-2,5-dicarboxamide was synthesized using furfurylamine and 2,5-furandicarboxylic acid . The reactions were carried out in a microwave reactor in the presence of DMT/NMM/TsO – and NMM .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and would depend on the specific conditions and reagents used. Furan compounds can undergo a variety of reactions, including oxidation, reduction, and various types of substitution reactions .

Aplicaciones Científicas De Investigación

Antiprotozoal Agents

Compounds related to N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide have been explored for their potential as antiprotozoal agents. Notably, certain derivatives have demonstrated potent in vitro and in vivo activities against Trypanosoma b. rhodesiense, the causative agent of African sleeping sickness, and Plasmodium falciparum, responsible for malaria. These compounds have shown high DNA affinities, contributing to their antiprotozoal effects. For instance, specific diamidines exhibited remarkable in vitro IC50 values of 63 nM or less against T. b. rhodesiense and 88 nM or less against P. falciparum, with some compounds providing cures in an in vivo mouse model of trypanosomiasis (Ismail et al., 2004).

DNA-binding Affinity and Structural Insights

Research into the structural origins of DNA-binding affinity has led to the discovery of compounds with enhanced effectiveness compared to known drugs. For instance, furamidine, a dicationic minor groove-binding drug, has shown tighter binding to DNA sequences than berenil, attributed to direct hydrogen bond interactions and a more isohelical alignment with the minor groove. This improved interaction has been supported by molecular mechanics calculations, suggesting a basis for the observed increase in DNA-binding affinity (Laughton et al., 1995).

Antitumor Activities

Novel 6-arylsubstituted derivatives related to this compound have been synthesized and evaluated for their antitumor activities. These compounds, particularly those with pyrrol-2-yl and furan-2-yl groups, have shown significant cytotoxic activity against various human cancer cell lines, including gastric adenocarcinoma, lung cancer cells, and bladder carcinoma. This research highlights the potential of these derivatives in developing new anticancer agents (Iribarra et al., 2012).

Antibacterial and Antifungal Activities

A series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives have been synthesized and tested for their antibacterial and antifungal activities. Some of these novel compounds exhibited good activity against a range of bacterial and fungal pathogens, indicating their potential as new antimicrobial agents (Velupillai et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

Furan derivatives have been associated with a wide range of biological activities, including antibacterial properties . Therefore, it’s plausible that this compound could interact with bacterial proteins or enzymes, disrupting their function and inhibiting bacterial growth.

Mode of Action

The exact mode of action of N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide is currently unknown. Furan derivatives have been known to interact with their targets in various ways, often leading to the disruption of essential biological processes

Biochemical Pathways

Given the antibacterial activity of furan derivatives , it’s possible that this compound could interfere with bacterial metabolic pathways, leading to the inhibition of bacterial growth.

Result of Action

Given the antibacterial activity of furan derivatives , it’s plausible that this compound could inhibit bacterial growth, potentially leading to the death of bacterial cells.

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c19-14(15-9-11-2-1-5-21-11)12-8-13(17-10-16-12)18-3-6-20-7-4-18/h1-2,5,8,10H,3-4,6-7,9H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSVSCSTPCLHSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2858218.png)

![4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate](/img/structure/B2858221.png)

![6-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2858222.png)

![N-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2858223.png)

![(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2858226.png)

![N-(2,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2858228.png)

![3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2858229.png)

![5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2858232.png)

![2-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2858238.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2858239.png)